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molecular formula C6H13ClN2O B1522572 (R)-3-Aminoazepan-2-One Hydrochloride CAS No. 26081-03-8

(R)-3-Aminoazepan-2-One Hydrochloride

Cat. No. B1522572
M. Wt: 164.63 g/mol
InChI Key: LWXJCGXAYXXXRU-NUBCRITNSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08367819B2

Procedure details

A stirred mixture of L-lysine hydrochloride 1 (55 g, 300 mmol) and NaOH (12 g, 300 mmol) in 1,2-propanediol (1.2 L) is heated to reflux. A Dean-Stark trap is used to withdraw the first 120 mL of condensed solvent. The reaction solution is refluxed for an additional 2 hours until all starting material is consumed (which maybe determined by 1H NMR). The solution is cooled and is concentrated under vacuum. Ethanol is used to completely dissolve the α-amino-ε-caprolactam 2. Byproduct NaCl is removed by filtration. The filtrate is concentrated and the resulting crude α-amino-ε caprolactam 2 is dissolved in water. After acidification to pH 6 with addition of concentrated HCl and subsequent partial concentration, crystals maybe formed at room temperature to afford α-amino-ε-caprolactam hydrochloride (36.5 g) in 74% yield.
Quantity
55 g
Type
reactant
Reaction Step One
Name
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
1.2 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[ClH:1].[NH2:2][C@H:3]([C:9]([OH:11])=O)[CH2:4][CH2:5][CH2:6][CH2:7][NH2:8].[OH-].[Na+]>C(O)C(O)C>[ClH:1].[NH2:2][CH:3]1[CH2:4][CH2:5][CH2:6][CH2:7][NH:8][C:9]1=[O:11] |f:0.1,2.3,5.6|

Inputs

Step One
Name
Quantity
55 g
Type
reactant
Smiles
Cl.N[C@@H](CCCCN)C(=O)O
Name
Quantity
12 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
1.2 L
Type
solvent
Smiles
C(C(C)O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated to reflux
CUSTOM
Type
CUSTOM
Details
to withdraw
CUSTOM
Type
CUSTOM
Details
the first 120 mL of condensed solvent
TEMPERATURE
Type
TEMPERATURE
Details
The reaction solution is refluxed for an additional 2 hours until all starting material
Duration
2 h
CUSTOM
Type
CUSTOM
Details
is consumed (which
TEMPERATURE
Type
TEMPERATURE
Details
The solution is cooled
CONCENTRATION
Type
CONCENTRATION
Details
is concentrated under vacuum
DISSOLUTION
Type
DISSOLUTION
Details
to completely dissolve the α-amino-ε-caprolactam 2
CUSTOM
Type
CUSTOM
Details
Byproduct NaCl is removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated
DISSOLUTION
Type
DISSOLUTION
Details
the resulting crude α-amino-ε caprolactam 2 is dissolved in water
ADDITION
Type
ADDITION
Details
After acidification to pH 6 with addition of concentrated HCl and subsequent partial concentration, crystals
CUSTOM
Type
CUSTOM
Details
maybe formed at room temperature

Outcomes

Product
Name
Type
product
Smiles
Cl.NC1C(=O)NCCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 36.5 g
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 73.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08367819B2

Procedure details

A stirred mixture of L-lysine hydrochloride 1 (55 g, 300 mmol) and NaOH (12 g, 300 mmol) in 1,2-propanediol (1.2 L) is heated to reflux. A Dean-Stark trap is used to withdraw the first 120 mL of condensed solvent. The reaction solution is refluxed for an additional 2 hours until all starting material is consumed (which maybe determined by 1H NMR). The solution is cooled and is concentrated under vacuum. Ethanol is used to completely dissolve the α-amino-ε-caprolactam 2. Byproduct NaCl is removed by filtration. The filtrate is concentrated and the resulting crude α-amino-ε caprolactam 2 is dissolved in water. After acidification to pH 6 with addition of concentrated HCl and subsequent partial concentration, crystals maybe formed at room temperature to afford α-amino-ε-caprolactam hydrochloride (36.5 g) in 74% yield.
Quantity
55 g
Type
reactant
Reaction Step One
Name
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
1.2 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[ClH:1].[NH2:2][C@H:3]([C:9]([OH:11])=O)[CH2:4][CH2:5][CH2:6][CH2:7][NH2:8].[OH-].[Na+]>C(O)C(O)C>[ClH:1].[NH2:2][CH:3]1[CH2:4][CH2:5][CH2:6][CH2:7][NH:8][C:9]1=[O:11] |f:0.1,2.3,5.6|

Inputs

Step One
Name
Quantity
55 g
Type
reactant
Smiles
Cl.N[C@@H](CCCCN)C(=O)O
Name
Quantity
12 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
1.2 L
Type
solvent
Smiles
C(C(C)O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated to reflux
CUSTOM
Type
CUSTOM
Details
to withdraw
CUSTOM
Type
CUSTOM
Details
the first 120 mL of condensed solvent
TEMPERATURE
Type
TEMPERATURE
Details
The reaction solution is refluxed for an additional 2 hours until all starting material
Duration
2 h
CUSTOM
Type
CUSTOM
Details
is consumed (which
TEMPERATURE
Type
TEMPERATURE
Details
The solution is cooled
CONCENTRATION
Type
CONCENTRATION
Details
is concentrated under vacuum
DISSOLUTION
Type
DISSOLUTION
Details
to completely dissolve the α-amino-ε-caprolactam 2
CUSTOM
Type
CUSTOM
Details
Byproduct NaCl is removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated
DISSOLUTION
Type
DISSOLUTION
Details
the resulting crude α-amino-ε caprolactam 2 is dissolved in water
ADDITION
Type
ADDITION
Details
After acidification to pH 6 with addition of concentrated HCl and subsequent partial concentration, crystals
CUSTOM
Type
CUSTOM
Details
maybe formed at room temperature

Outcomes

Product
Name
Type
product
Smiles
Cl.NC1C(=O)NCCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 36.5 g
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 73.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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